N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide
CAS No.:
Cat. No.: VC10516483
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N5O2 |
|---|---|
| Molecular Weight | 295.30 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C15H13N5O2/c1-22-14-7-5-12(6-8-14)17-15(21)11-3-2-4-13(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
| Standard InChI Key | HSOYIEZSTQDFAB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Introduction
N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide is a synthetic organic compound belonging to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, often explored for their biological and pharmacological properties. This specific compound integrates a methoxyphenyl group, a benzamide moiety, and a tetrazole ring, making it structurally unique and potentially significant in medicinal chemistry.
Structural Features:
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Tetrazole Ring: A nitrogen-rich heterocyclic core contributing to its potential bioactivity.
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Methoxyphenyl Group: Provides electron-donating properties, influencing reactivity and solubility.
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Benzamide Moiety: Commonly associated with biological activity, particularly in enzyme inhibition.
Synthesis of N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide
The synthesis typically involves:
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Formation of the Tetrazole Ring: Achieved via cycloaddition reactions between azides and nitriles under controlled conditions.
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Coupling with Benzamide: Using amide bond formation techniques, such as coupling reagents (e.g., EDC or DCC).
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Introduction of the Methoxyphenyl Group: Through electrophilic substitution or direct functionalization.
The process requires precise temperature control and purification steps like recrystallization or chromatography.
Infrared (IR) Spectroscopy:
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NH Stretch: ~3300 cm⁻¹
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C=O Stretch (Amide): ~1650 cm⁻¹
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Tetrazole Ring Vibrations: ~1550–1600 cm⁻¹
Nuclear Magnetic Resonance (NMR):
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¹H NMR:
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Methoxy group protons (~3.8 ppm)
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Aromatic protons (~7–8 ppm)
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Amide NH (~9 ppm)
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¹³C NMR:
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Methoxy carbon (~55 ppm)
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Carbonyl carbon (~165 ppm)
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Aromatic carbons (~120–150 ppm)
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Biological Significance
Tetrazole derivatives like N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide are widely studied for their pharmacological activities due to their structural mimicry of carboxylic acids and bioisosteric properties.
Potential Applications:
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Antimicrobial Activity:
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Effective against Gram-positive and Gram-negative bacteria due to its nitrogen-rich structure.
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Anti-inflammatory Properties:
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The amide and tetrazole groups may inhibit enzymes like cyclooxygenase (COX).
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Anticancer Potential:
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Tetrazoles are known to interact with DNA or enzymes critical for cell proliferation.
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Antifungal Activity:
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Similar compounds have shown efficacy against fungal pathogens.
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Research Findings
| Property/Activity | Details |
|---|---|
| Molecular Docking Studies | High binding affinity to enzyme active sites (e.g., COX, kinases). |
| Antimicrobial Screening | Exhibits inhibitory effects on bacterial strains like E. coli and S. aureus. |
| Cytotoxicity Assays | Shows selective toxicity against cancer cell lines with minimal side effects on normal cells. |
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